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Compound of Interest

Compound Name: DL-O-Methylserine

Cat. No.: B1266423 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of DL-O-Methylserine
as a key precursor in the synthesis of active pharmaceutical ingredients (APIs). Detailed

protocols for the synthesis of the anticonvulsant drug Lacosamide are presented, along with

relevant biological context concerning the related compound, D-serine, and its role in

neurotransmission.

Introduction
DL-O-Methylserine, a racemic mixture of the O-methylated derivative of the amino acid serine,

is a valuable building block in pharmaceutical chemistry. Its primary application lies in its use as

a precursor for the synthesis of chiral compounds, most notably (R)-2-acetamido-N-benzyl-3-

methoxypropanamide, known as Lacosamide. Lacosamide is an anticonvulsant medication

used for the adjunctive treatment of partial-onset seizures.[1] The synthesis of enantiomerically

pure Lacosamide from the racemic DL-O-Methylserine requires a critical resolution step to

isolate the desired D-enantiomer, which is then further elaborated to the final drug substance.

Beyond its role in the synthesis of Lacosamide, DL-O-Methylserine is also cited as a precursor

for the development of D-serine transporter inhibitors, which are of interest for the treatment of

visual system disorders.[2] However, specific examples of such inhibitors synthesized from DL-
O-Methylserine with detailed public-domain protocols are not readily available.
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Physicochemical Properties of DL-O-Methylserine
A summary of the key physicochemical properties of DL-O-Methylserine is provided in the

table below.

Property Value

CAS Number 19794-53-7

Molecular Formula C4H9NO3

Molecular Weight 119.12 g/mol

Melting Point 210-215 °C

Boiling Point 260.6 °C at 760 mmHg

Water Solubility Soluble

Application: Synthesis of Lacosamide from DL-O-
Methylserine
The following section details the multi-step synthesis of Lacosamide from DL-O-Methylserine.

The process involves the resolution of the racemic mixture, followed by acetylation and

amidation reactions.

Experimental Workflow for Lacosamide Synthesis

Step 1: Resolution of DL-O-Methylserine Step 2: Liberation and Acetylation
Step 3: Amidation

DL-O-Methylserine
N-Acetyl-(R)-

naphthylalanine,
Ethanol

Diastereomeric Salt
Formation N-Acetyl-(R)-naphthylalanine

salt of O-Methyl-D-serine
O-Methyl-D-serine

(from salt)
Liberation

1. HCl
2. NaOH

3. Acetic Anhydride

Acetylation N-Acetyl-O-methyl-D-serine Isobutyl chloroformate,
N-Methylmorpholine

Activation Activated Ester Intermediate Benzylamine
Amide Bond Formation Lacosamide

((R)-2-acetamido-N-benzyl
-3-methoxypropanamide)

Click to download full resolution via product page

Caption: Workflow for the synthesis of Lacosamide from DL-O-Methylserine.
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Experimental Protocols
The following protocols are compiled from various sources to provide a comprehensive

procedure for the synthesis of Lacosamide starting from DL-O-Methylserine.

Step 1: Resolution of DL-O-Methylserine

This step involves the separation of the desired D-enantiomer from the racemic mixture via

diastereomeric salt formation.

Materials:

DL-O-Methylserine

N-Acetyl-(R)-naphthylalanine

Ethanol

Round-bottomed flask with stirrer and reflux condenser

Filtration apparatus

Procedure:

To a round-bottomed flask, add DL-O-Methylserine (5 g) and ethanol (150 mL).

Add N-Acetyl-(R)-naphthylalanine (10.80 g) in one portion.

Heat the mixture to 50°C overnight with stirring. A suspension will form.

Cool the suspension to room temperature and filter the solid.

Rinse the solid with a small amount of ethanol (5 mL) and dry under vacuum at 40°C for 3

hours. This yields the crude N-acetyl-(R)-naphthylalanine salt of O-methyl-D-serine.[3]

For further purification, the crude salt (5 g) can be suspended in ethanol (30 mL), heated

to 50°C for 4 hours, cooled to room temperature, and filtered again. The resulting solid is

rinsed with ethanol (5 mL) and dried under vacuum.[3]
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Quantitative Data:

Crude Yield: 6.4 g (40.5%)[3]

Chiral Purity (Crude): >90%[3]

Yield after Recrystallization: 4.6 g (91.5% from crude salt)[3]

Chiral Purity (Recrystallized): >95%[3]

Step 2: Liberation and Acetylation of O-Methyl-D-serine

The resolved O-Methyl-D-serine salt is treated to liberate the free amino acid, which is then

acetylated.

Materials:

N-acetyl-(R)-naphthylalanine salt of O-methyl-D-serine

Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)

Ethyl acetate

Acetic anhydride

Reaction vessel

Procedure:

The N-acetyl-(R)-naphthylalanine salt of O-methyl-D-serine is treated with an acidic

solution (e.g., HCl) to adjust the pH to 1-2 to regenerate the free O-Methyl-D-serine.[3]

The resolving agent can be recovered from the aqueous layer.

The free O-Methyl-D-serine is then extracted into an organic solvent.

The pH of the aqueous layer is subsequently adjusted to ~7 with NaOH.[3]
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The liberated O-Methyl-D-serine (as a trifluoroacetate salt in the cited example, 50 g) is

charged into a reaction flask with ethyl acetate (500 mL).[4]

The mixture is cooled to 0-5°C, and acetic anhydride (43.8 g) is added.[4]

The reaction is stirred at 25°C for 20 hours and then cooled to 0-5°C.[4]

After stirring for 1 hour, the reaction mixture is filtered, and the wet cake is washed with

ethyl acetate (50 mL).[4]

The solid is dried at 60°C to yield N-acetyl-O-methyl-D-serine.[4]

Quantitative Data:

Yield: 40 g of N-acetyl-O-methyl-D-serine from 50 g of the trifluoroacetate salt.[4]

Step 3: Amidation to form Lacosamide

The final step involves the formation of the amide bond with benzylamine.

Materials:

N-acetyl-O-methyl-D-serine

Ethyl acetate

N-methylmorpholine

Isobutyl chloroformate

Benzylamine

1N HCl

Four-necked round-bottomed flask

Procedure:
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Charge a 2 L four-necked round-bottomed flask with ethyl acetate (1250 mL) and N-acetyl-

O-methyl-D-serine (25 g) under a nitrogen atmosphere.[4]

Cool the reaction mixture to -20°C and add N-methylmorpholine (16.5 g).[4]

Slowly add isobutyl chloroformate (22.3 g) to the reaction mixture.

After stirring for 30 minutes, slowly add benzylamine (17.5 g) to the reaction mixture and

stir for another 30 minutes.[4]

Raise the temperature of the reaction mixture to 25-30°C and stir for 1 hour.[4]

Quench the reaction with 100 mL of 1N HCl.[4]

Transfer the mixture to a separating funnel, separate the layers, and process the organic

layer to isolate Lacosamide.

Quantitative Data:

The overall yield of Lacosamide from D-serine via this route is reported to be

approximately 28.7%.[4]

Biological Context: D-Serine and the NMDA
Receptor Signaling Pathway
While DL-O-Methylserine itself is a synthetic precursor, its structural relative, D-serine, is an

important endogenous neuromodulator. D-serine acts as a co-agonist at the glycine site of the

N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the

central nervous system.[5][6] The binding of both glutamate and a co-agonist (either D-serine

or glycine) is required for the activation of the NMDA receptor, leading to the opening of its ion

channel and subsequent influx of Ca²⁺ ions. This calcium influx triggers downstream signaling

cascades that are crucial for synaptic plasticity, learning, and memory.[6]
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Caption: Role of D-Serine as a co-agonist in NMDA receptor activation.
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Understanding this pathway provides insight into the rationale for developing drugs that

modulate D-serine levels in the brain. D-serine transporter inhibitors, for which DL-O-
Methylserine is a precursor, aim to increase the synaptic concentration of D-serine, thereby

enhancing NMDA receptor function. This is a therapeutic strategy being explored for conditions

associated with NMDA receptor hypofunction, such as schizophrenia.[7]

Conclusion
DL-O-Methylserine is a versatile and important precursor in the pharmaceutical industry, with

a well-established role in the synthesis of the anticonvulsant Lacosamide. The synthetic route

from the racemic starting material, involving a key diastereomeric resolution step, is a practical

approach for the large-scale production of the enantiomerically pure drug. Furthermore, the

connection of the related endogenous molecule, D-serine, to the NMDA receptor signaling

pathway highlights the broader therapeutic potential of targeting this system and underscores

the continued importance of precursors like DL-O-Methylserine in the development of novel

therapeutics for neurological and psychiatric disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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